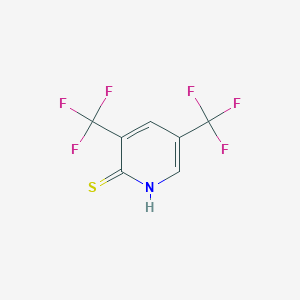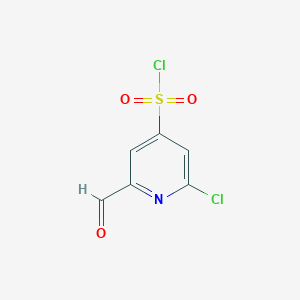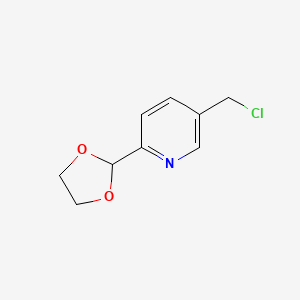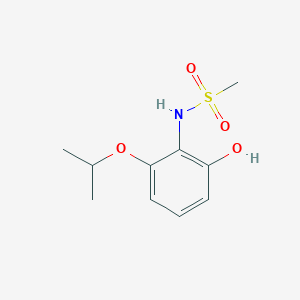
4-Fluoro-6-hydroxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-hydroxynicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor® . The hydroxyl group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of fluorinated compounds often employs catalytic processes to achieve high yields and selectivity. Enzymatic methods, such as those involving fluorinase enzymes, have also been explored for the synthesis of fluorinated compounds due to their mild reaction conditions and high specificity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-hydroxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: 4-Fluoro-6-hydroxynicotinic acid.
Reduction: 4-Fluoro-6-hydroxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-6-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-hydroxynicotinaldehyde
- 6-Fluoro-3-hydroxynicotinaldehyde
- 4-Fluoro-6-hydroxyquinoline
Uniqueness
4-Fluoro-6-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H4FNO2 |
|---|---|
Poids moléculaire |
141.10 g/mol |
Nom IUPAC |
4-fluoro-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-6(10)8-2-4(5)3-9/h1-3H,(H,8,10) |
Clé InChI |
GSEFTTZQLZLOJE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CNC1=O)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


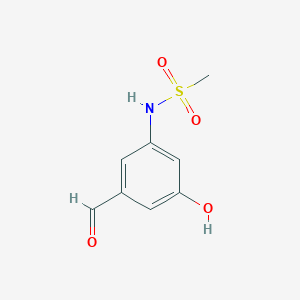

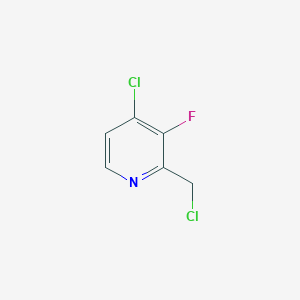
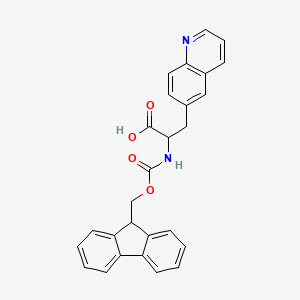
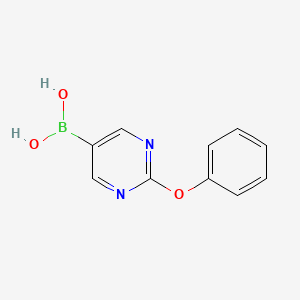

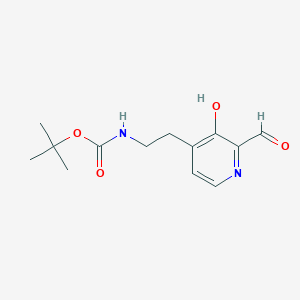
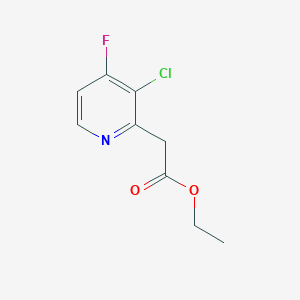
![methyl N-[[3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B14851841.png)
